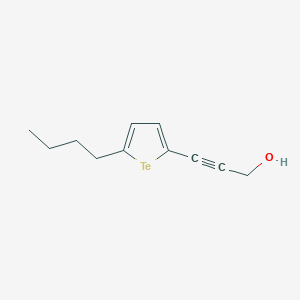![molecular formula C11H22O2Sn B14198322 Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane CAS No. 876032-40-5](/img/structure/B14198322.png)
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane is a chemical compound with a complex structure that includes a stannane (tin-containing) moiety and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with trimethylstannyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of moisture and impurities to maintain the integrity of the stannane group.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form tin oxides.
Reduction: The compound can be reduced under specific conditions to yield different tin-containing products.
Substitution: The stannane group can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Scientific Research Applications
Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism by which Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and biological activity. The cyclopropane ring adds to the compound’s stability and rigidity, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A precursor in the synthesis of Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane.
Trimethylstannyl Chloride: Another organotin compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a stannane group and a cyclopropane ring. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications .
Properties
CAS No. |
876032-40-5 |
|---|---|
Molecular Formula |
C11H22O2Sn |
Molecular Weight |
305.00 g/mol |
IUPAC Name |
trimethylstannyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O2.3CH3.Sn/c1-7(2)5(6(9)10)8(7,3)4;;;;/h5H,1-4H3,(H,9,10);3*1H3;/q;;;;+1/p-1 |
InChI Key |
DQEJOZSYNWSKIE-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)O[Sn](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


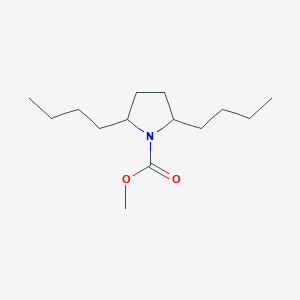
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
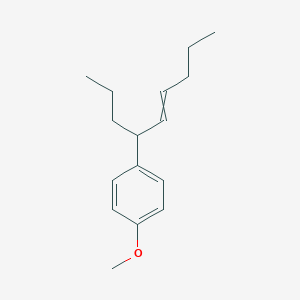
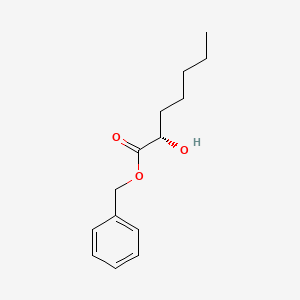

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
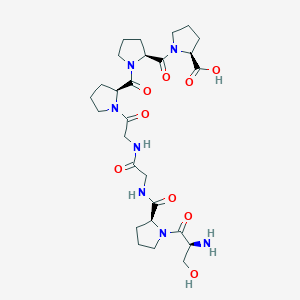
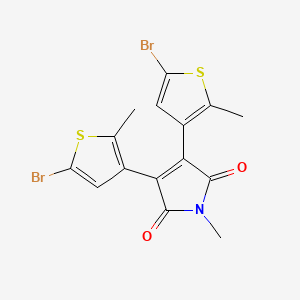
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
